molecular formula C5H9ClF3N B3230356 N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride CAS No. 1301714-23-7

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride

Cat. No.: B3230356
CAS No.: 1301714-23-7
M. Wt: 175.58
InChI Key: JBNWRYCNTHVWED-UHFFFAOYSA-N
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Description

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride (CAS 1301714-23-7) is a cyclopropane-derived amine hydrochloride with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol . Its structure features a strained cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and an N-methylamine moiety. The trifluoromethyl group confers electron-withdrawing properties, while the cyclopropane ring introduces steric strain, enhancing reactivity in synthetic applications. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its unique structural motifs enable the development of molecules with tailored biological or physicochemical properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWRYCNTHVWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735251
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301714-23-7
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride typically involves the reaction of N-methylcyclopropanamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the lipophilicity of molecules, improving their biological activity.
  • Reactions : It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives useful in further chemical explorations.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO4, H2O2Carboxylic acids or ketones
ReductionLiAlH4Amines or alcohols
SubstitutionNaN3, NaOCH3Substituted cyclopropane derivatives

Biology

  • Biological Activity : The compound is studied for its potential interactions with biomolecules. Its structure allows it to penetrate cell membranes effectively, making it a candidate for exploring enzyme interactions and metabolic pathways.
  • Case Studies : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinities to biological targets, which could lead to novel therapeutic agents .

Medicine

  • Therapeutic Potential : Investigations are underway regarding its use as a precursor in drug development. The unique properties imparted by the trifluoromethyl group may enhance the efficacy and selectivity of drugs.
  • Examples : Preliminary studies suggest that derivatives of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride show promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Industry

  • Agrochemicals and Specialty Chemicals : The compound is utilized in producing agrochemicals due to its effectiveness as an active ingredient in pesticides and herbicides. Its stability and reactivity make it suitable for industrial applications .
  • Production Methods : Industrial synthesis often employs continuous flow reactors to optimize yield and purity while minimizing side reactions during large-scale production.

Mechanism of Action

The mechanism of action of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride and analogous compounds.

Table 1: Comparative Properties of Cyclopropanamine Derivatives and Related Amine Salts

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound 1301714-23-7 C₅H₉ClF₃N 175.58 Cyclopropane, -CF₃, N-methylamine Pharmaceutical synthesis
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride 1260778-44-6 C₁₀H₉ClF₃N 235.63 Aromatic phenyl (-C₆H₃ClCF₃), cyclopropane Agrochemical intermediates
Chlorpromazine Hydrochloride 69-09-0 C₁₇H₁₉ClN₂S·HCl 355.33 Phenothiazine core, aliphatic side chain Antipsychotic drug
Trimethylamine Hydrochloride 593-81-7 C₃H₉N·HCl 95.57 Simple tertiary amine salt Buffer agent, catalyst

Structural and Functional Differences

Cyclopropane Core vs. Aromatic Systems: The parent compound’s cyclopropane ring introduces ring strain, enhancing reactivity in ring-opening or functionalization reactions. In contrast, the phenyl-substituted analog (CAS 1260778-44-6) contains a chloro-trifluoromethylphenyl group, which increases lipophilicity and may improve membrane permeability in bioactive molecules . Chlorpromazine Hydrochloride (CAS 69-09-0) features a phenothiazine aromatic system, enabling π-π interactions critical for dopamine receptor binding in psychiatric applications. This contrasts sharply with the cyclopropane-based compounds, which lack extended conjugation .

Substituent Effects: The -CF₃ group in both cyclopropanamine derivatives enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. Trimethylamine Hydrochloride (CAS 593-81-7) lacks complex substituents, making it a weaker base (pKa ~4.6) compared to the cyclopropanamine derivatives (estimated pKa ~8–10 due to N-methylamine and electron-withdrawing effects) .

Molecular Weight and Solubility :

  • The parent compound’s lower molecular weight (175.58 vs. 235.63 for the phenyl analog) suggests higher aqueous solubility, advantageous in reaction media. The phenyl derivative’s larger size may limit solubility but improve binding to hydrophobic targets .

Biological Activity

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C5_5H8_8F3_3N·HCl. This compound has garnered attention in scientific research due to its unique structure, particularly the trifluoromethyl group attached to a cyclopropane ring, which enhances its biological activity and potential applications in various fields such as medicinal chemistry and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8F3_3N·HCl
  • CAS Number : 1301714-23-7
  • Key Features :
    • The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration.
    • The amine group contributes to its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The enhanced lipophilicity due to the trifluoromethyl group allows the compound to penetrate cellular membranes and interact with intracellular targets, potentially influencing various biochemical pathways.

Potential Targets

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been identified as a target for antimalarial drug development, with compounds similar to N-Methyl-1-(trifluoromethyl)cyclopropanamine showing promising activity against malaria parasites like Plasmodium falciparum and Plasmodium vivax .
  • Cytochrome b : Related compounds have been shown to target mitochondrial proteins, which are crucial for the survival of malaria parasites .

Structure-Activity Relationship (SAR)

Research indicates that small modifications in the structure of cyclopropane derivatives can significantly impact their biological activity. For instance, variations in substituents on the cyclopropane ring can alter potency against malaria parasites:

Compound VariationEC50 (nM)Remarks
Cyclopropyl Carboxamide40Potent asexual stage activity
Trifluoroethyl Substituent>10,000Severe loss of activity
N-Methylation of Cyclopropyl>10,000Loss of activity

This table illustrates how specific structural features correlate with biological efficacy, emphasizing the importance of the trifluoromethyl group and the cyclopropyl moiety in maintaining activity against targeted pathways.

Antimalarial Activity

In a study focused on antimalarial compounds targeting DHODH, it was found that derivatives of N-Methyl-1-(trifluoromethyl)cyclopropanamine exhibited significant efficacy against both blood and liver stages of malaria parasites. The lead compound demonstrated an IC50 value below 0.03 μM against recombinant DHODH from P. falciparum, indicating strong inhibitory effects .

Metabolic Stability

Another critical aspect of biological activity is metabolic stability. Compounds were evaluated for their intrinsic clearance in human liver microsomes, with a target value for stability set at less than 10 μL/min/mg microsomal protein. Compounds meeting this criterion were advanced for further pharmacokinetic studies, highlighting the importance of structural optimization for achieving desired pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 0–5°C for cyclopropane ring formation), solvent selection (e.g., anhydrous THF or dichloromethane to avoid hydrolysis), and reaction time (monitored via TLC/HPLC). The trifluoromethyl group’s stability under acidic/basic conditions necessitates inert atmospheres (N₂/Ar) to prevent decomposition . Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, as confirmed by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify cyclopropane ring geometry (e.g., coupling constants for adjacent protons) and trifluoromethyl group presence (¹⁹F NMR for chemical shift analysis at ~-60 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]⁺) within 2 ppm error. X-ray crystallography may resolve stereochemical ambiguities, particularly around the nitrogen center .

Advanced Research Questions

Q. How does the stereochemistry of the nitrogen atom influence the biological activity of this compound?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC or enzymatic resolution can isolate R/S configurations. Comparative bioactivity assays (e.g., receptor binding studies or enzyme inhibition) must be conducted to assess stereochemical effects. For example, molecular docking simulations can predict binding affinities to targets like amine receptors, where the methyl group’s spatial orientation may alter hydrogen-bonding interactions .

Q. What strategies mitigate data contradictions arising from differing synthetic routes for this compound?

  • Methodological Answer : Cross-validate synthetic protocols using orthogonal analytical techniques. For instance, if Route A yields a byproduct (e.g., ring-opened derivatives), LC-MS/MS can identify impurities, while kinetic studies (e.g., Arrhenius plots) determine side-reaction thresholds. Compare batch-to-batch variability using multivariate analysis (e.g., PCA) to isolate critical factors (e.g., solvent purity, catalyst aging) .

Q. How does the trifluoromethyl group modulate the compound’s metabolic stability in biological systems?

  • Methodological Answer : Perform in vitro metabolic assays using liver microsomes to track degradation rates. The trifluoromethyl group’s electron-withdrawing effects reduce oxidative metabolism, as evidenced by LC-MS metabolite profiling. Parallel studies with non-fluorinated analogs can quantify stability enhancements (e.g., half-life increases by 2–3 fold) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane ring-opening or amine alkylation. Solvent effects are incorporated via COSMO-RS. Validate predictions with small-scale exploratory reactions monitored by in situ IR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride
Reactant of Route 2
N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride

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